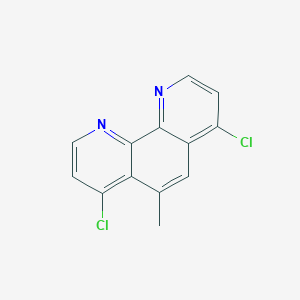

4,7-Dichloro-5-methyl-1,10-phenanthroline

Descripción

Overview of 1,10-Phenanthroline (B135089) Ligands in Contemporary Chemical Science

1,10-Phenanthroline (phen) is a heterocyclic organic compound that serves as a cornerstone ligand in coordination chemistry. wikipedia.org Its rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement allow it to form strong, stable complexes with a vast array of metal ions. nih.gov These metal complexes are at the forefront of numerous scientific fields. For instance, their unique photochemical and photophysical properties, such as intense luminescence and high redox potentials, make them suitable for applications in optical materials, including sensors and solar energy conversion. nih.gov

The applications of phenanthroline-based ligands are extensive and diverse. They are utilized as chelating agents in analytical chemistry, as catalysts in organic synthesis, and as building blocks for complex supramolecular architectures like rotaxanes and catenanes. nih.govnih.gov Furthermore, many phenanthroline complexes have been investigated for their potential in materials science, particularly in the development of photosensitive materials and metal-organic frameworks (MOFs). researchgate.net

Significance of Substitution Patterns on Phenanthroline Scaffolds

The functionalization of the 1,10-phenanthroline core by adding substituents at its various positions is a key strategy for tailoring its properties for specific applications. nih.gov The nature and position of these substituents can profoundly influence the ligand's electronic and steric characteristics. For example, electron-donating groups, like methyl groups, can increase the electron density on the nitrogen atoms, affecting the ligand's coordination preferences. Conversely, electron-withdrawing groups, such as chlorine atoms, enhance the π-acceptor character of the ligand. atomfair.com

This ability to tune properties is critical. Altering the substitution pattern can change the photophysical properties (like UV-vis absorption and fluorescence), redox potentials, and solubility of the resulting metal complexes. researchgate.net In the case of 4,7-Dichloro-5-methyl-1,10-phenanthroline, the presence of two chloro groups at the 4 and 7 positions and a methyl group at the 5 position creates a unique electronic environment. The electron-withdrawing chloro groups are known to enhance the ligand's ability to accept electron density, which is a valuable trait for applications in photoelectrochemical systems. atomfair.com The methyl group, while less electronically impactful than the chloro groups, can still influence the ligand's solubility and steric profile.

Historical Context and Evolution of 4,7-Dichloro-1,10-phenanthroline (B1630597) Derivatives

The synthesis of the parent 1,10-phenanthroline molecule is traditionally achieved through methods like the Skraup or Friedländer reactions. wikipedia.orgnih.gov The development of substituted phenanthrolines, particularly those with chloro groups at the 4 and 7 positions, marked a significant advancement, as these halogens provide reactive handles for further functionalization.

The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives typically involves a multi-step process. A common route includes the condensation of an ortho-phenylenediamine derivative with Meldrum's acid and an orthoester, followed by thermal cyclization and decarboxylation. The final and crucial step is the treatment with a chlorinating agent like refluxing phosphoryl chloride (POCl₃) to replace hydroxyl groups with chlorine atoms at the 4 and 7 positions. nih.gov This synthetic pathway opened the door to a wide range of 4,7-disubstituted phenanthrolines, as the chloro groups can be readily replaced by other functional groups through nucleophilic substitution reactions. nih.govresearchgate.net The introduction of a methyl group at the 5-position, as seen in this compound, represents a further refinement of this scaffold, building upon these established synthetic strategies to create a ligand with a specific combination of electronic and steric properties.

Research Scope and Emerging Horizons for this compound

This compound is a specialized building block primarily utilized in the fields of materials science and coordination chemistry. atomfair.com Its distinct substitution pattern makes it a valuable precursor for creating advanced functional materials.

One of the key research areas for this compound is in the development of luminescent materials. It serves as a critical ligand for synthesizing ruthenium and iridium complexes, which are being investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). atomfair.com The dichloro substitutions help in tuning the electronic properties of the metal complexes to achieve desired emission characteristics.

Furthermore, this ligand is employed in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. atomfair.com The rigid phenanthroline backbone provides a stable framework, while the substituents allow for the tailoring of the electronic and photophysical properties of the resulting materials. The enhanced π-acceptor character imparted by the chloro groups also makes it a useful component in photoelectrochemical systems where tuning redox potentials is essential. atomfair.com As a high-purity reagent, it offers a reliable foundation for synthesizing transition metal complexes with specific, tailored optoelectronic properties for a range of advanced applications. atomfair.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂N₂ | atomfair.com |

| CAS Number | 503864-02-6 | atomfair.com |

| Purity | ≥95% (HPLC) | atomfair.com |

| Appearance | Crystalline Solid | atomfair.com |

Table 2: Properties of the Parent Compound, 4,7-Dichloro-1,10-phenanthroline

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂N₂ | sigmaaldrich.com |

| Molecular Weight | 249.10 g/mol | sigmaaldrich.com |

| CAS Number | 5394-23-0 | sigmaaldrich.com |

| Melting Point | 243-247 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4,7-dichloro-5-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAAEEUNKLEBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476788 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503864-02-6 | |

| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4,7 Dichloro 5 Methyl 1,10 Phenanthroline

Precursor Synthesis Routes for 5-Methyl-1,10-phenanthroline (B1217081)

The synthesis of the core methylated phenanthroline structure is a critical first step. This is typically achieved through cyclization reactions that build the heterocyclic backbone, with the methyl group being introduced either during or after the main ring formation.

Friedländer Condensation Approaches for Phenanthroline Backbone Formation

The Friedländer annulation is a powerful and classic method for the synthesis of quinolines and, by extension, phenanthrolines. organic-chemistry.org The general mechanism involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). organic-chemistry.orgresearchgate.net The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline (B57606) ring.

For the synthesis of 1,10-phenanthroline (B135089) derivatives, a common strategy is the Skraup reaction, a variation of the Friedländer synthesis. A typical route to the 5-methyl-1,10-phenanthroline backbone involves the reaction of 8-aminoquinoline (B160924) with a suitable α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, in the presence of an oxidizing agent. The reaction sequence builds the third pyridine (B92270) ring onto the quinoline framework.

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 8-Aminoquinoline | Methyl vinyl ketone | Acid catalyst (e.g., H₂SO₄), Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) | 5-Methyl-1,10-phenanthroline |

This approach incorporates the methyl group at the desired C5 position directly from the choice of the ketone reactant.

Catalytic and Nucleophilic Methylation Strategies at the C5 Position

While the introduction of substituents via the precursors in a Friedländer-type condensation is common, direct methylation of the 1,10-phenanthroline core is also a potential, though less frequently reported, strategy. The electron-donating methyl group can influence the reactivity and coordination properties of the phenanthroline ligand. rsc.org

Catalytic methylation could theoretically be achieved using various methylating agents in the presence of a suitable catalyst. However, controlling the regioselectivity to specifically target the C5 position on an unsubstituted 1,10-phenanthroline can be challenging due to the presence of multiple reactive sites.

Nucleophilic methylation would require the generation of a nucleophilic methyl species (e.g., an organolithium or Grignard reagent) and its reaction with an electrophilically activated phenanthroline derivative. This approach often requires pre-functionalization of the phenanthroline ring to direct the incoming nucleophile. Given the complexities of achieving selective C5 methylation on the pre-formed heterocycle, the synthetic strategy of incorporating the methyl group during the backbone formation is generally preferred for its directness and higher yields.

Synthesis Pathways for 4,7-Dichloro-1,10-phenanthroline (B1630597) Derivatives

The introduction of chloro-substituents at the C4 and C7 positions is a key step in arriving at the target molecule. This is typically achieved through a multi-step process starting from acyclic precursors.

Multistep Condensation Reactions (e.g., Meldrum's Acid, Orthoesters, Ortho-phenylenediamines)

A well-established method for the synthesis of the 4,7-dihydroxy-1,10-phenanthroline core, a precursor to the dichloro- derivative, involves a three-step condensation reaction. nih.gov This process utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), an orthoester (such as triethyl orthoformate), and an appropriately substituted ortho-phenylenediamine. nih.gov

The general sequence is as follows:

Condensation: The ortho-phenylenediamine is reacted with Meldrum's acid and an orthoester.

Thermal Cyclization: The resulting intermediate undergoes thermal cyclization to form the phenanthroline backbone.

Decarboxylation: The final step involves decarboxylation to yield the 1,10-phenanthroline-4,7-dione.

This method provides a versatile route to various substituted phenanthroline-diones with high yields. nih.gov

Phosphoryl Chloride Treatment for Chlorination at C4 and C7

The conversion of the 1,10-phenanthroline-4,7-dione intermediate to the desired 4,7-dichloro-1,10-phenanthroline is achieved through a chlorination reaction. nih.gov This is commonly carried out by treating the dione (B5365651) with refluxing phosphoryl chloride (POCl₃). nih.gov The hydroxyl groups of the tautomeric dione form are substituted by chlorine atoms, yielding the target 4,7-dichloro-1,10-phenanthroline. nih.gov This reaction typically proceeds in high yield. nih.gov

The reaction can be summarized in the following table:

| Starting Material | Reagent | Conditions | Product |

| 1,10-Phenanthroline-4,7-dione | Phosphoryl Chloride (POCl₃) | Reflux | 4,7-Dichloro-1,10-phenanthroline |

Direct Synthesis and Functionalization of 4,7-Dichloro-5-methyl-1,10-phenanthroline

The direct synthesis of this compound can be rationally designed by combining the methodologies described in the preceding sections. A logical synthetic pathway would involve starting with a methylated precursor in the multistep condensation reaction.

Specifically, the synthesis would commence with 3-methyl-1,2-phenylenediamine. This precursor would then undergo the three-step condensation with Meldrum's acid and an orthoester to yield 5-methyl-1,10-phenanthroline-4,7-dione. Subsequent treatment of this dione with phosphoryl chloride would then furnish the final product, this compound.

A proposed synthetic scheme is presented below:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Methyl-1,2-phenylenediamine | Meldrum's acid, Triethyl orthoformate | 5-Methyl-1,10-phenanthroline-4,7-dione |

| 2 | 5-Methyl-1,10-phenanthroline-4,7-dione | Phosphoryl Chloride (POCl₃) | This compound |

Functionalization of the this compound molecule itself can be envisioned through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, at the chloro-positions. The presence of the methyl group at C5 may sterically influence these reactions, potentially offering a degree of regioselectivity or altering the reaction kinetics compared to the unsubstituted 4,7-dichloro-1,10-phenanthroline.

Nucleophilic Aromatic Substitution Reactions at Dichloro Positions

The chlorine atoms at the C4 and C7 positions of the 4,7-dichloro-1,10-phenanthroline framework are activated towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is primarily due to the electron-withdrawing nature of the heterocyclic nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction. nih.gov This activation opens a pathway for the introduction of various substituents, particularly nitrogen-based nucleophiles. nih.gov

A range of amino derivatives can be synthesized from 4,7-dichloro-1,10-phenanthroline precursors. nih.gov For instance, reactions with amines such as pyrrolidine (B122466), 9H-carbazole, and 10H-phenothiazine have been successfully employed to replace the chloro groups. nih.gov Microwave-assisted synthesis has been shown to significantly improve the efficiency of these substitution reactions, leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov In one study, the reaction of this compound with a tenfold excess of pyrrolidine in a microwave reactor at 130 °C yielded the corresponding 4,7-di(pyrrolidin-1-yl) derivative. nih.gov The introduction of these amino substituents increases the electron density on the phenanthroline nitrogen atoms. nih.gov

The general synthetic pathway involves treating the corresponding 1,10-phenanthroline-4,7-dione with phosphoryl chloride to yield the 4,7-dichloro derivative, which is then subjected to nucleophilic substitution. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Products and Yields

| Reactant | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline derivatives | Pyrrolidine | 4,7-dipyrrolidinyl-1,10-phenanthroline derivatives | Variable | nih.gov |

| 4,7-Dichloro-1,10-phenanthroline derivatives | 9H-carbazole | 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline derivatives | Variable | nih.gov |

| 4,7-Dichloro-1,10-phenanthroline derivatives | 10H-phenothiazine | 4,7-di(10H-phenothiazin-10-yl)-1,10-phenanthroline derivatives | 84-96% | nih.gov |

Stereoelectronic Control in Substitution Reactions of 4,7-Dichloro-1,10-phenanthrolines

The regioselectivity and rate of nucleophilic aromatic substitution on the 4,7-dichloro-1,10-phenanthroline core are governed by stereoelectronic factors. The primary electronic influence is the presence of the nitrogen atoms at positions 1 and 10. These atoms exert a strong electron-withdrawing effect, which polarizes the C-Cl bonds at the para-positions (C4 and C7) and stabilizes the negative charge that develops in the transition state and the Meisenheimer intermediate. nih.gov This stabilization is crucial for the SNAr mechanism to proceed efficiently. nih.gov

Post-Synthetic Modifications and Further Derivatization

Beyond direct SNAr, the 4,7-dichloro-1,10-phenanthroline core is amenable to a variety of post-synthetic modifications, which further expand its chemical diversity and utility. researchgate.netresearchgate.net These methods allow for the introduction of functional groups that may not be accessible through direct substitution.

A notable example is the direct C-H dicarbamoylation of the phenanthroline scaffold. acs.org This metal- and light-free Minisci-type reaction enables the direct installation of primary, secondary, and tertiary amides at the C2 and C9 positions. acs.org This method represents a significant improvement in synthetic efficiency, capable of reducing the synthesis of complex dicarbamoylated phenanthrolines from as many as eleven steps down to just two. acs.org

Heck coupling reactions provide another powerful tool for derivatization, allowing for the formation of carbon-carbon bonds at the halogenated positions. scribd.com For example, 4,7-dibromophenanthroline derivatives have been successfully reacted with phenylacetylene (B144264) in the presence of a palladium catalyst to form bis(alkynyl)phenanthrolines. scribd.com

Furthermore, the chloro groups can be hydrolyzed to yield 4,7-dihydroxy-1,10-phenanthroline. nih.govchemicalbook.com This derivative has found applications in analytical chemistry; its iron(II) complex reacts rapidly with dissolved oxygen, enabling its use in the spectrophotometric determination of oxygen in aqueous solutions. chemicalbook.com These diverse post-synthetic modification strategies underscore the value of 4,7-dihalogenated phenanthrolines as versatile building blocks in synthetic chemistry. scribd.com

Oxidation of Methyl Groups to Carboxylic Acid Functionalities

The conversion of an aromatic methyl group to a carboxylic acid is a fundamental transformation for introducing a versatile functional group capable of amide bond formation, esterification, or serving as a coordination point in metal-organic frameworks. For phenanthroline derivatives, this oxidation provides a direct route to valuable carboxylic acid-functionalized ligands.

The oxidation of the methyl group at the C5 position of this compound to yield 4,7-dichloro-1,10-phenanthroline-5-carboxylic acid can be achieved using strong oxidizing agents. Common reagents for the oxidation of activated methyl groups on aromatic systems include potassium permanganate (B83412) (KMnO₄) and vanadium pentoxide (V₂O₅). google.comchemspider.com The reaction with KMnO₄ is typically performed in a mixture of pyridine and water under heating. chemspider.com The electron-withdrawing nature of the phenanthroline ring system and the chloro substituents can make the methyl group somewhat resistant to oxidation, potentially requiring forcing conditions.

An analogous transformation has been reported for 2,9-dimethyl-1,10-phenanthroline (neocuproine), where selective oxidation of one methyl group yields 9-methyl-1,10-phenanthroline-2-carboxylic acid. whiterose.ac.uk This demonstrates the feasibility of such oxidations on the phenanthroline core. The general strategy involves heating the methyl-substituted phenanthroline with the oxidant, followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Table 1: Reagents for Oxidation of Aromatic Methyl Groups

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Pyridine/Water, Heat | Carboxylic Acid | chemspider.com |

| Vanadium Pentoxide (V₂O₅) | Sulfuric Acid, Heat (<150°C) | Carboxylic Acid | google.com |

Hydrolysis of Ester and Nitrile Precursors

An alternative and often milder route to phenanthroline carboxylic acids involves the hydrolysis of corresponding ester or nitrile precursors. whiterose.ac.uk This two-step approach (synthesis of the precursor followed by hydrolysis) can offer advantages in terms of functional group tolerance and reaction conditions. For the synthesis of 4,7-dichloro-1,10-phenanthroline-5-carboxylic acid, this would involve the hydrolysis of precursors like methyl 4,7-dichloro-1,10-phenanthroline-5-carboxylate or 4,7-dichloro-1,10-phenanthroline-5-carbonitrile.

Hydrolysis can be performed under either acidic or basic conditions. mdpi.com Acid-catalyzed hydrolysis, often using a strong acid like hydrochloric acid (HCl), involves heating the substrate under reflux. whiterose.ac.uk For instance, the hydrolysis of 4,7-dichloro-1,10-phenanthroline-5-carbonitrile with excess HCl has been investigated. whiterose.ac.uk However, this reaction can sometimes lead to unexpected cyclization products. It was reported that this specific hydrolysis did not yield the expected carboxylic acid but instead formed 7-chloropyrrolo[2,3,4-de] acs.orgnih.govphenanthrolin-5(4H)-one, resulting from an intramolecular nucleophilic attack of the intermediate amide. whiterose.ac.ukmdpi.com

Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) (NaOH), is also a common method. mdpi.com In the case of 4,7-dichloro-substituted phenanthrolines, the chloro groups are activated towards nucleophilic substitution. The hydrolysis of methyl 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline-5-carboxylate in an alkaline environment resulted in the substitution of the chlorine atoms by hydroxyl groups, yielding methyl 2,9-dimethyl-4,7-dioxo-1,4,7,10-tetrahydro-1,10-phenanthroline-5-carboxylate rather than the simple hydrolysis product. mdpi.com These findings highlight the need for careful optimization of hydrolysis conditions to achieve the desired carboxylic acid without inducing side reactions.

Synthesis of Vinyl and Styryl Analogs via Perkin Condensation

The Perkin condensation provides a classic and effective method for converting an aromatic aldehyde into an α,β-unsaturated carboxylic acid. A variation of this reaction can be adapted to convert activated methyl groups, such as the one in this compound, into vinyl or styryl derivatives. This transformation typically involves condensation with an aromatic aldehyde in the presence of a base and an acid anhydride (B1165640).

This methodology has been successfully applied to convert methyl derivatives of 1,10-phenanthroline into more reactive styryl compounds. researchgate.net The reaction of a 5-methyl-phenanthroline derivative with a suitable aromatic aldehyde (e.g., benzaldehyde) and acetic anhydride would lead to the formation of a 5-styryl-1,10-phenanthroline analog. whiterose.ac.ukresearchgate.net These vinyl and styryl derivatives are valuable as they can participate in further transformations, such as polymerization or as building blocks for more complex photosensitizers and materials. whiterose.ac.uk The Perkin reaction offers a new and efficient strategy for the functionalization of methyl-substituted phenanthrolines, expanding their synthetic utility. whiterose.ac.ukresearchgate.net

Table 2: Perkin Condensation for Styryl Analog Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Methyl-phenanthroline | Aromatic Aldehyde | Acetic Anhydride, Base | Styryl-phenanthroline | whiterose.ac.ukresearchgate.net |

C-H Functionalization Strategies, including Dicarbamoylations

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials. acs.orgacs.org For the 1,10-phenanthroline scaffold, direct C-H carbamoylation at the electron-deficient C2 and C9 positions is a particularly valuable transformation. acs.orgacs.org These dicarbamoylated phenanthrolines are important ligands for applications ranging from nuclear waste separation to anticancer agents. acs.org

A recently developed metal- and light-free Minisci-type reaction allows for the direct dicarbamoylation of phenanthrolines. acs.orgacs.orghw.ac.uk This method is operationally simple, scalable, and utilizes oxamic acids as the carbamoyl (B1232498) radical source in the presence of an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). acs.org

Crucially, the substrate scope of this reaction has been shown to tolerate a variety of substituents on the phenanthroline ring. Studies have demonstrated that 4,7-disubstituted phenanthrolines, including those with both electron-donating (alkyl, methoxy) and electron-withdrawing (chloro) groups, undergo smooth dicarbamoylation at the 2,9-positions in excellent yields (91-99%). acs.orgacs.org Therefore, this compound is an excellent candidate for this transformation, which would yield N²,N⁹-disubstituted-4,7-dichloro-5-methyl-1,10-phenanthroline-2,9-dicarboxamides. This strategy represents a significant improvement in step-efficiency over traditional multi-step syntheses. acs.org

Table 3: C-H Dicarbamoylation of Substituted Phenanthrolines

| Phenanthroline Substrate | Amide Source | Conditions | Product Position | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-dichloro-1,10-phenanthroline | Oxamic Acid | (NH₄)₂S₂O₈, DMSO/H₂O, 50-90°C | 2,9-dicarbamoyl | 91% | acs.orgacs.org |

| 4,7-dimethyl-1,10-phenanthroline (B1295015) | Oxamic Acid | (NH₄)₂S₂O₈, DMSO/H₂O, 50-90°C | 2,9-dicarbamoyl | 99% | acs.orgacs.org |

Coordination Chemistry and Metal Complexation Dynamics of 4,7 Dichloro 5 Methyl 1,10 Phenanthroline

Ligand Properties and Metal Ion Chelation Capabilities

The chelation of metal ions by 4,7-dichloro-5-methyl-1,10-phenanthroline is governed by the inherent properties of the 1,10-phenanthroline (B135089) scaffold, modified by its substituents. As a heterocyclic organic compound, its rigid, planar structure and the presence of two nitrogen donor atoms make it an excellent chelating agent for the synthesis of transition metal complexes. atomfair.com

Bidentate Coordination Modes of Phenanthroline Nitrogen Atoms

Like its parent compound, this compound functions as a bidentate ligand, coordinating to a central metal ion through its two nitrogen atoms located at positions 1 and 10. wikipedia.org This coordination results in the formation of a stable five-membered chelate ring, a common feature in the coordination chemistry of 1,10-phenanthroline and its derivatives. chim.it The preorganization of the nitrogen donors in the rigid phenanthroline framework contributes to the high stability of the resulting metal complexes. wikipedia.org The general mode of bidentate coordination is depicted in numerous crystal structures of metal-phenanthroline complexes, showcasing the planarity of the ligand and its interaction with the metal center.

Impact of the 5-Methyl Group on Ligand Electronic Properties and Coordination Affinity

The electronic properties of the 1,10-phenanthroline ligand are significantly influenced by the nature and position of its substituents, which in turn affects the stability and properties of its metal complexes. The 5-methyl group in this compound is an electron-donating group. This property increases the electron density on the phenanthroline ring system and, consequently, the basicity of the nitrogen atoms. nih.gov An increase in basicity generally leads to a stronger coordination affinity for metal ions. Studies on various methyl-substituted phenanthrolines have shown that the introduction of methyl groups can enhance the stability of the corresponding metal complexes. researchgate.net

Formation and Characterization of Transition Metal Complexes

The versatile chelating nature of this compound allows for the formation of complexes with a wide range of transition metals. The electronic and steric properties of the ligand play a crucial role in determining the structure, stability, and reactivity of these complexes.

Iron(II)/(III) Complexes and their Redox Interconversions

Iron complexes of 1,10-phenanthroline and its derivatives are well-known for their intense coloration and reversible redox behavior, making them useful as redox indicators. wikipedia.org The tris(phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺, is a classic example. The stability of both Fe(II) and Fe(III) complexes is influenced by the electronic nature of the substituents on the phenanthroline ligand.

Electron-donating groups, such as the 5-methyl group, are expected to stabilize the Fe(III) state, thereby lowering the Fe(III)/Fe(II) redox potential. Conversely, electron-withdrawing groups like the chloro substituents will stabilize the Fe(II) state and increase the redox potential. In the case of this compound, the opposing electronic effects would result in a redox potential that is intermediate between that of the tris(5-methyl-1,10-phenanthroline)iron(II) and tris(4,7-dichloro-1,10-phenanthroline)iron(II) complexes. The precise redox potential would be a valuable parameter for applications requiring fine-tuning of this property.

The redox interconversion between the Fe(II) and Fe(III) states in these complexes is typically a rapid and reversible one-electron process. This can be readily studied using electrochemical techniques such as cyclic voltammetry.

Table 1: Expected Influence of Substituents on the Redox Potential of Iron-Phenanthroline Complexes

| Substituent | Electronic Effect | Expected Impact on Fe(III)/Fe(II) Redox Potential |

| 5-Methyl | Electron-donating | Decrease |

| 4,7-Dichloro | Electron-withdrawing | Increase |

| 5-Methyl, 4,7-Dichloro | Competing effects | Intermediate |

Copper(I)/(II) Complexes and their Structural Variations

The coordination chemistry of copper with phenanthroline ligands is particularly interesting due to the different stereochemical preferences of the Cu(I) and Cu(II) oxidation states. Cu(I) typically favors a tetrahedral coordination geometry, while Cu(II) prefers a square planar or distorted octahedral geometry. This difference in coordination preference can lead to significant structural rearrangements upon redox changes.

Complexes of the type [Cu(phen)₂]⁺ and [Cu(phen)₂]²⁺ have been extensively studied. The substituents on the phenanthroline ligand can influence the stability of these complexes and the geometry around the copper center. For this compound, the formation of both Cu(I) and Cu(II) complexes is anticipated.

In a potential [Cu(this compound)₂]⁺ complex, a distorted tetrahedral geometry would be expected. Upon oxidation to Cu(II), a structural change to a more planar geometry would likely occur. The steric bulk of the ligands can also play a role in the preferred coordination geometry. While the 5-methyl group does not impose significant steric hindrance, its presence, along with the chloro groups, could influence the packing of the ligands around the copper ion.

Molybdenum(VI) and Other Metal Center Complex Formations

Molybdenum complexes, particularly those in the +6 oxidation state, are of interest due to their catalytic activities and relevance in bioinorganic chemistry. Dioxomolybdenum(VI) complexes with substituted phenanthroline ligands have been synthesized and characterized. For instance, the complex dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI) has been structurally elucidated, revealing a distorted octahedral coordination geometry around the molybdenum center. cambridge.orgresearchgate.net

Table 2: Summary of Expected Coordination Geometries for Transition Metal Complexes of this compound

| Metal Ion | Typical Coordination Number | Expected Geometry |

| Fe(II)/Fe(III) | 6 | Octahedral |

| Cu(I) | 4 | Tetrahedral |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal |

| Mo(VI) | 6 | Distorted Octahedral |

Rhodium and Iridium Cyclometalated Complexes

The this compound ligand has been utilized in the synthesis of cationic bis-cyclometalated rhodium(III) and iridium(III) complexes. uni-regensburg.ded-nb.info The general synthetic route to these complexes involves a bridge-splitting reaction. Typically, a dimeric precursor, such as [{M(μ-Cl)(C^N)₂}₂] (where M = Rh or Ir and C^N is a cyclometalating ligand like 2-phenylpyridine), is reacted with the this compound ligand in a suitable solvent mixture, often under reflux conditions. uni-regensburg.deresearchgate.netmdpi.com This reaction cleaves the chloride bridges of the dimer, leading to the formation of the mononuclear complex salt, which can be isolated, often as a hexafluoridophosphate salt after metathesis. uni-regensburg.ded-nb.info

The resulting organometallic complexes typically adopt a characteristic "piano stool" geometry. rsc.org In this arrangement, the metal center (Rh or Ir) is coordinated by the two nitrogen atoms of the bidentate this compound ligand and the carbon and nitrogen atoms of two cyclometalating ligands. rsc.orgacs.org The specific substituents on the phenanthroline ring are crucial as they allow for a systematic structure-activity relationship (SAR) study, influencing the steric and electronic properties of the final complex. d-nb.info These modifications can impact the complex's photophysical behavior, electrochemical properties, and biological activity. uni-regensburg.demdpi.comacs.org For instance, iridium(III) complexes containing substituted phenanthrolines are a focus of study for their potential as phosphorescent cellular staining agents and therapeutic candidates. uni-regensburg.deresearchgate.netrsc.org

Steric and Electronic Effects of 4,7-Dichloro and 5-Methyl Substituents on Complex Stability

The substituents on the 1,10-phenanthroline core—two chloro groups at the 4 and 7 positions and a methyl group at the 5-position—exert significant and competing steric and electronic influences on the properties of the resulting metal complexes. researchgate.netdntb.gov.ua These effects are critical in determining the coordination geometry, stability, and reactivity of the metal center.

The placement of substituents directly impacts the steric environment around the coordinated metal ion. The methyl group at the 5-position, situated in the "bay region" between the two pyridine (B92270) rings, along with the chloro groups at the 4 and 7 positions, creates a unique topographical pocket for the metal. This steric bulk can lead to distortions in the complex's geometry compared to one with an unsubstituted phenanthroline ligand. uai.cl For example, studies on related substituted phenanthroline complexes have shown that steric repulsion between ligand substituents and other coordinated ligands (like carbonyls) can significantly alter bond angles around the metal center. uai.cl

This steric crowding also plays a key role in controlling solvent accessibility to the metal. researchgate.net A more sterically encumbered coordination environment can limit the ability of solvent molecules to act as ancillary ligands, which is a crucial factor in processes like electron transfer. researchgate.netnih.gov By hindering or modulating solvent coordination, the substituents can influence the stability of different oxidation states and the mechanisms of redox reactions. researchgate.net

The electronic nature of the substituents provides a powerful tool for tuning the redox potentials of the coordinated metal center over a wide range. researchgate.net The chloro and methyl groups on the this compound ligand have opposing electronic effects.

Electron-Withdrawing Effect (Chloro Groups): The two chlorine atoms are strongly electron-withdrawing. They decrease the electron density on the phenanthroline ligand system. When coordinated to a metal, this effect helps to stabilize the metal center's d-orbitals. Consequently, removing an electron from the metal (oxidation) becomes more difficult, leading to a positive shift in the complex's oxidation potential compared to an unsubstituted analogue.

Electron-Donating Effect (Methyl Group): The methyl group is electron-donating. It increases the electron density on the ligand, which in turn slightly destabilizes the metal's d-orbitals. This makes oxidation of the metal center easier, resulting in a negative shift in the redox potential.

The net effect on the redox potential of a complex with this compound is a balance of these competing influences. nih.gov This allows for the precise modulation of the electrochemical properties, which is essential for applications such as catalysts in redox reactions or as mediators in dye-sensitized solar cells. researchgate.netresearchgate.net

Ligand Exchange and Substitution Reactions in Metal Coordination Spheres

Complexes featuring the this compound ligand can participate in ligand exchange and substitution reactions in solution. researchgate.net These dynamic processes are fundamental to their behavior and potential applications. Investigations into related iron(II) and nickel(II) complexes with different phenanthroline derivatives have shown that when solutions of two different homoleptic complexes (e.g., [M(L₁)₃]²⁺ and [M(L₂)₃]²⁺) are mixed, a ligand exchange reaction occurs, resulting in the formation of mixed-ligand complexes such as [M(L₁)₂(L₂)]²⁺ and [M(L₁)(L₂)₂]²⁺. researchgate.net

The rate and equilibrium of these exchange reactions are influenced by several factors. The nature of the solvent plays a significant role, with reaction rates observed to vary in the order of acetone (B3395972) > chloroform (B151607) ≥ dichloromethane (B109758) > acetonitrile (B52724) > methanol (B129727) for certain systems. researchgate.net Furthermore, the thermodynamic stability of the various possible complexes in solution is a primary driver for the ligand exchange equilibrium. In complexes with this compound, the specific steric and electronic profile of the ligand would dictate its lability and the stability of its resulting complexes, thereby governing its propensity to undergo substitution by other ligands or to engage in exchange reactions.

Supramolecular Assembly and Advanced Material Architectures Involving this compound Complexes

Substituted 1,10-phenanthrolines are valuable building blocks in supramolecular chemistry, and the 4,7-dichloro derivative serves as a key precursor for creating more complex, functional architectures. chim.itnih.gov The chloro groups at the 4 and 7 positions are synthetically versatile handles that can be replaced through nucleophilic aromatic substitution, allowing for the covalent attachment of other molecular units. nih.govresearchgate.net

This synthetic accessibility enables the construction of advanced materials. For example, 4,7-dichloro-1,10-phenanthroline (B1630597) has been used to synthesize di-nuclear rhenium(I) complexes, where two metal-phenanthroline units are linked by a bridging ligand like trans-1,2-bis(4-pyridyl)ethylene. researchgate.net Such multi-component assemblies are of interest for their unique photophysical and photochemical properties. researchgate.net

Furthermore, metal complexes of phenanthroline derivatives are well-known for their ability to form non-covalent supramolecular assemblies through processes like π-π stacking or by interacting with biological macromolecules. nih.gov The flat, aromatic structure of the phenanthroline core facilitates intercalation between the base pairs of duplex DNA, a mode of binding that can be modulated by the substituents on the ligand. chim.itnih.gov The specific substitution pattern of this compound would influence the binding affinity and specificity of its metal complexes, opening possibilities for their use in the design of DNA structural probes or advanced therapeutic agents. chim.it

Advanced Spectroscopic and Analytical Characterization Techniques for 4,7 Dichloro 5 Methyl 1,10 Phenanthroline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of 4,7-Dichloro-5-methyl-1,10-phenanthroline. The chemical shifts, multiplicities, and coupling constants of the signals provide unambiguous evidence for the arrangement of protons and carbon atoms within the molecule.

In the ¹H NMR spectrum of the related 5-methyl-1,10-phenanthroline (B1217081), the methyl protons typically appear as a singlet at approximately 2.75 ppm. chemicalbook.com The aromatic protons resonate in the downfield region, generally between 7.5 and 9.2 ppm, with their specific shifts and coupling patterns revealing their positions on the phenanthroline core. chemicalbook.com For instance, the protons at positions 2 and 9 are the most deshielded due to their proximity to the nitrogen atoms. researchgate.netnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The methyl carbon of 5-methyl-1,10-phenanthroline is observed in the aliphatic region, while the twelve aromatic carbons of the phenanthroline ring system appear at distinct chemical shifts in the downfield region, reflecting the electronic effects of the nitrogen atoms and the substituents. researchgate.netchemicalbook.com The presence of chloro and methyl substituents in this compound would further influence these chemical shifts due to their respective electron-withdrawing and electron-donating effects.

Table 1: Representative ¹H NMR Chemical Shifts for Substituted Phenanthrolines

| Compound | Solvent | H2/H9 (ppm) | H3/H8 (ppm) | H4/H7 (ppm) | H5/H6 (ppm) | Methyl (ppm) |

| 1,10-Phenanthroline (B135089) | CDCl₃ | 9.19 | 8.20 | 7.58 | 7.75 | N/A |

| 5-Methyl-1,10-phenanthroline | CDCl₃ | 9.20/9.13 | 8.39/8.15 | 7.67/7.60 | 7.59 | 2.75 |

| 4,7-Dimethyl-1,10-phenanthroline (B1295015) | CDCl₃ | 9.00 | 7.91 | N/A | 7.39 | 2.71 |

| Data sourced from references chemicalbook.comchemicalbook.comchemicalbook.com. Note: Values for this compound are not publicly detailed but would show shifts influenced by the specific substitution pattern. |

¹⁵N CP/MAS NMR for Nitrogen Atom Characterization and Substituent Effects

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive probe of the electronic environment of nitrogen atoms. researchgate.net Due to the low natural abundance and unfavorable gyromagnetic ratio of the ¹⁵N isotope, techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) are often employed, particularly for solid-state analysis. wikipedia.org This method enhances the ¹⁵N signal and provides information about the nitrogen atoms within the molecular structure. nih.gov

For 1,10-phenanthroline and its derivatives, ¹⁵N NMR can distinguish between the two nitrogen atoms if they are in chemically non-equivalent environments. The chemical shifts are significantly influenced by substituent effects. nih.gov Electron-withdrawing groups, such as the chloro groups at positions 4 and 7, decrease the electron density at the nitrogen atoms, leading to a downfield shift in the ¹⁵N NMR spectrum. Conversely, electron-donating groups like the methyl group at position 5 would cause an upfield shift. This technique is therefore powerful for studying the electronic structure and tautomeric equilibria in nitrogen-containing heterocycles. nih.govwikipedia.org Studies on various phenanthroline derivatives show that ¹⁵N NMR coordination shifts are also highly dependent on the geometry of metal complexes they form. researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS measurements using an electrospray ionization (ESI) source can be performed to confirm its composition. nih.gov The technique ensures accurate mass measurements by using an external reference for calibration during acquisition. nih.gov The experimentally determined mass is then compared to the calculated mass for the chemical formula C₁₃H₈Cl₂N₂, providing definitive confirmation of the compound's identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. It is highly effective for assessing the purity of this compound and analyzing reaction mixtures during its synthesis. nih.gov

In a typical GC-MS analysis, the compound is passed through a GC column, and its retention time (tᵣ) is measured. For this compound, a retention time of 9.6 minutes has been reported under specific conditions. nih.gov After separation, the compound is ionized, commonly by electron ionization (EI), and the mass spectrometer detects the molecular ion (M⁺). For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 262.1, corresponding to its molecular weight. nih.gov The fragmentation pattern, which includes characteristic isotopic peaks for chlorine (the M:M+2 ratio for two chlorine atoms is approximately 9:6:1), further aids in structural confirmation. libretexts.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides insights into the electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is characterized by several absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic phenanthroline system. nih.gov

The positions (λmax) and intensities (log ε) of these absorption bands are sensitive to the substituents on the phenanthroline core. researchgate.netresearchgate.net The spectrum for this compound in methanol (B129727) shows distinct absorption maxima. nih.gov These transitions are influenced by the electronic nature of the chloro and methyl groups, which modify the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax [nm] | log ε |

| Methanol | 304 | 4.09 |

| Methanol | 271 | 4.50 |

| Methanol | 241 | 4.49 |

| Methanol | 225 | 4.42 |

| Data sourced from reference nih.gov. |

Ligand-to-Metal Charge Transfer (LMCT) Transitions in Metal Complexes

Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition where an electron moves from a molecular orbital that is primarily centered on the ligand to one that is mainly centered on the metal. These transitions are prominent in complexes where the ligand has high-energy lone pairs, and the metal has low-lying empty or partially filled d-orbitals. The energy of the LMCT band is influenced by the nature of both the ligand and the metal. For phenanthroline-based ligands, substituents on the aromatic core can significantly modulate the energy of the ligand's orbitals.

Electron-donating groups (like methyl) would be expected to raise the energy of the ligand's orbitals, leading to a lower energy (red-shifted) LMCT transition. Conversely, electron-withdrawing groups (like chloro) would lower the ligand orbital energies, resulting in a higher energy (blue-shifted) transition. In the case of this compound, the electronic effects of the two chloro atoms and one methyl group would collectively influence the energy required for the LMCT transition in its metal complexes. While specific experimental data for this compound complexes are not detailed in the provided search results, the principles governing these transitions are well-established for related phenanthroline systems. For instance, in some copper(I) phenanthroline complexes, emission spectra have been assigned to LMCT transitions.

Spectrophotometric Quantification of Metal Ions and Complexation Reactions

Substituted 1,10-phenanthrolines are widely utilized as chromogenic reagents for the spectrophotometric determination of various metal ions. The reaction between the phenanthroline ligand and a metal ion forms a colored complex, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law. tau.ac.il

A classic example is the quantification of iron. 1,10-phenanthroline reacts with iron(II) to form a stable, intensely orange-red tris-complex, [Fe(phen)₃]²⁺. researchgate.netgfschemicals.com This complex exhibits a maximum absorbance (λₘₐₓ) at approximately 510 nm. tau.ac.ilresearchgate.net The high molar absorptivity of this complex allows for the detection of iron at very low concentrations. tau.ac.il The general procedure involves reducing any iron(III) in a sample to iron(II), typically with hydroxylamine (B1172632) hydrochloride, followed by the addition of the phenanthroline solution and a buffer to maintain an optimal pH (typically between 2 and 9). tau.ac.ilresearchgate.net By measuring the absorbance of unknown samples and comparing them to a calibration curve constructed from standards of known iron concentration, the amount of iron in the sample can be accurately determined. researchgate.netcarleton.ca This methodology can be adapted for this compound to quantify metal ions that form stable, colored complexes with it.

Table 1: Parameters for Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline

| Parameter | Value/Description | Reference |

|---|---|---|

| Complex Formed | [Fe(C₁₂H₈N₂)₃]²⁺ | tau.ac.ilresearchgate.net |

| Color | Orange-Red | researchgate.net |

| λₘₐₓ | ~510-512 nm | tau.ac.ilresearchgate.net |

| Optimal pH Range | 2 - 9 | tau.ac.il |

| Reducing Agent | Hydroxylamine hydrochloride | carleton.ca |

| Molar Absorptivity (ε) | 11,100 L/mol·cm | tau.ac.il |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and confirm the coordination of a ligand to a metal center. When a phenanthroline ligand like this compound binds to a metal ion, changes in the vibrational frequencies of the ligand's bonds occur, which are observable in the FT-IR spectrum.

The most intense and characteristic bands for 1,10-phenanthroline derivatives are found in the 1400-1650 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic rings. rsc.orgresearchgate.net Upon complexation, these bands typically shift, confirming the coordination of the heterocyclic nitrogen atoms to the metal. rsc.org For example, in Ru(II) complexes with various phenanthroline derivatives, the ν(C=N) and ν(C=C) bands of the free ligands shift upon coordination. rsc.org Furthermore, the coordination of the nitrogen atoms is often supported by the appearance of new, weak bands in the far-infrared region (typically 400-600 cm⁻¹), which are assigned to the metal-nitrogen (ν(M-N)) stretching vibration. rsc.org

Table 2: Illustrative FT-IR Spectral Data for Phenanthroline Ligands and Their Metal Complexes

| Compound/Complex Type | ν(C=C) / ν(C=N) (cm⁻¹) (Free Ligand) | ν(C=C) / ν(C=N) (cm⁻¹) (Coordinated) | ν(M-N) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Generic Phenanthroline-Ru(II) Complexes | 1608-1637 and 1582-1592 | 1548-1626 and 1567-1599 | 452-531 | rsc.org |

| Cu(II)-Phenanthroline-Oxazine Complexes | ~1610, 1585, 1500 | Shifted to slightly higher wavenumbers | Not specified | maynoothuniversity.ie |

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most precise and detailed structural information for a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically resolved into a three-dimensional model of the electron density, and thus the atomic positions.

For phenanthroline-metal complexes, this technique reveals the coordination geometry around the metal center (e.g., tetrahedral, octahedral), the exact bond lengths and angles between the metal and the ligand atoms, and the planarity of the phenanthroline ring system. For instance, the analysis of a related compound, dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ² N,N′)zinc(II), determined that the zinc(II) atom is in a distorted tetrahedral coordination environment. nih.gov Such studies provide invaluable data for understanding the steric and electronic effects of the substituents on the ligand's coordination behavior.

Table 3: Example Crystallographic Data for a Related Complex: Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ² N,N′)zinc(II)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [ZnCl₂(C₁₄H₁₂N₂O₂)] | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Unit Cell Dimensions | a = 14.7877 Å, b = 9.9287 Å, c = 9.5230 Å, β = 95.233° | nih.gov |

| Coordination Geometry | Distorted Tetrahedral | nih.gov |

| Selected Bond Lengths | Zn-N1 = 2.0744 Å, Zn-Cl1 = 2.2186 Å | nih.gov |

When single crystals suitable for analysis are not available, X-ray Powder Diffraction (XRPD) is an essential alternative. This technique uses a finely ground, polycrystalline sample, which generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is used for phase identification, purity analysis, and, with advanced computational methods like Rietveld refinement, for determining crystal structures. cambridge.org

A study on dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI) successfully used XRPD data to solve and refine its crystal structure. cambridge.org The analysis revealed the material's crystal system, space group, and precise unit cell parameters, demonstrating the power of XRPD in structural elucidation of complex coordination compounds. cambridge.org

Table 4: Example Crystal Structure Data from XRPD for a Related Complex: Dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂Cl₂MoN₂O₂ | cambridge.org |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | C2/c (No. 15) | cambridge.org |

| Unit Cell Parameters | a = 12.9495 Å, b = 9.7752 Å, c = 12.0069 Å, β = 101.702° | cambridge.org |

| Unit Cell Volume (V) | 1488.27 ų | cambridge.org |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. This comparison is crucial for confirming the empirical formula of a newly synthesized compound and verifying its purity and stoichiometry. maynoothuniversity.iecambridge.org For metal complexes of this compound, elemental analysis would be used to confirm the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules in the final product.

Table 5: Example of Elemental Analysis for Stoichiometric Confirmation of Dichloridodioxido-[(4,7-dimethyl)-1,10-phenanthroline]molybdenum(VI)

| Element | Calculated (%) for C₁₄H₁₂Cl₂MoN₂O₂ | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 41.30 | 41.44 | cambridge.org |

| Hydrogen (H) | 2.97 | 2.99 | cambridge.org |

| Nitrogen (N) | 6.88 | 6.39 | cambridge.org |

Theoretical and Computational Chemistry of 4,7 Dichloro 5 Methyl 1,10 Phenanthroline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4,7-dichloro-5-methyl-1,10-phenanthroline, DFT calculations are crucial for elucidating its fundamental electronic properties. These calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density, which collectively dictate the molecule's chemical behavior.

Substituents on the 1,10-phenanthroline (B135089) core significantly influence its electronic characteristics. The introduction of electron-withdrawing chloro groups at the 4 and 7 positions and an electron-donating methyl group at the 5 position creates a unique electronic profile for this compound. DFT studies on various substituted 1,10-phenanthroline derivatives have shown that such modifications can tune the energy levels of the frontier molecular orbitals, which is critical for applications in areas like catalysis and materials science. fhsu.edursc.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net

For substituted 1,10-phenanthrolines, the distribution of the HOMO and LUMO is typically across the planar aromatic framework. In the case of this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have the opposite effect, raising their energies. The precise energy levels and the HOMO-LUMO gap would be determined by the interplay of these opposing electronic effects.

Computational studies on related 4,7-disubstituted-1,10-phenanthrolines demonstrate that the nature of the substituents allows for fine-tuning of the HOMO-LUMO gap. nih.gov This modulation is essential for designing molecules with specific electronic and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced optical properties, which are relevant for applications in sensors and light-emitting devices.

Table 1: Representative Calculated HOMO/LUMO Energies for Substituted Phenanthroline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1,10-Phenanthroline | -6.25 | -1.35 | 4.90 |

| 4,7-Dichloro-1,10-phenanthroline (B1630597) | -6.78 | -2.45 | 4.33 |

| 5-Methyl-1,10-phenanthroline (B1217081) | -6.01 | -1.21 | 4.80 |

Note: The values in this table are illustrative and based on typical DFT calculations for related compounds. Actual values for this compound would require specific calculations.

Electrostatic Potential and Charge Distribution Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map illustrates the regions of positive and negative electrostatic potential on the electron density surface of the molecule.

For this compound, the ESP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of the phenanthroline ring, indicating their nucleophilic character and ability to coordinate with metal ions. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and potentially influenced by the electron-withdrawing chlorine atoms. The methyl group, being electron-donating, would slightly increase the electron density in its vicinity. Understanding the ESP is crucial for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, which are important in supramolecular chemistry and crystal engineering.

Spin Density Distribution in Paramagnetic Complexes

When this compound acts as a ligand to form complexes with paramagnetic metal ions (i.e., those with unpaired electrons), the resulting complex will have a net electron spin. The distribution of this unpaired electron spin density across the molecule is a key determinant of the magnetic properties of the complex.

DFT calculations can be employed to map the spin density distribution. In such complexes, the spin density is often not solely confined to the metal center but can be delocalized onto the ligand framework. For a phenanthroline-based ligand like this compound, the spin density would likely be distributed over the π-system of the aromatic rings. The substituent pattern, with both electron-withdrawing and electron-donating groups, would influence the extent and pattern of this delocalization. This information is vital for the design of molecular magnets and materials with specific magnetic responses.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, such as their absorption and emission spectra. mdpi.com By applying TD-DFT, it is possible to predict the electronic transitions that give rise to the observed photophysical behavior of this compound.

The electronic absorption spectra of substituted 1,10-phenanthrolines are typically characterized by intense π-π* transitions in the ultraviolet region and, in some cases, n-π* transitions at lower energies. TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the calculations would reveal how the chloro and methyl substituents shift the absorption maxima compared to the parent 1,10-phenanthroline. This knowledge is fundamental for the development of photosensitizers, fluorescent probes, and other optoelectronic materials. ajol.info

Molecular Dynamics Simulations for Conformational Analysis in Solution

While this compound is a relatively rigid molecule, its behavior in solution can be influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations provide a computational means to study the conformational dynamics and solvation of molecules over time. nih.gov

An MD simulation of this compound in a specific solvent would involve calculating the forces between all atoms in the system and integrating Newton's equations of motion. This would generate a trajectory of the molecule's movement, revealing its preferred conformations and how it interacts with the surrounding solvent molecules. For instance, MD simulations could shed light on the orientation of solvent molecules around the polar and nonpolar regions of the molecule and provide insights into its solubility and aggregation behavior. Such simulations are particularly important for understanding the behavior of this compound in biological systems or as a component in solution-based chemical processes.

Quantum Chemical Prediction of Spectroscopic Parameters

Beyond electronic spectra, quantum chemical calculations can predict a range of other spectroscopic parameters that are crucial for the characterization of this compound. For example, DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using quantum chemical methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure. These predictive capabilities are invaluable for the unambiguous identification and characterization of new synthetic compounds like this compound.

Structure-Activity Relationship Modeling via Computational Approaches

The exploration of the biological activities of this compound and its analogs is significantly enhanced by computational methods that model the relationship between the compound's structure and its biological effects. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and molecular docking, provide valuable insights for designing and optimizing new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net For phenanthroline derivatives, QSAR models have been successfully developed to predict their antiplasmodial activity. researchgate.net In a typical QSAR study for a series of compounds including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., atomic net charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., log P). researchgate.netresearchgate.net

For instance, a hypothetical QSAR model for a series of phenanthroline derivatives might take the following form, as inspired by studies on related compounds:

log(1/IC50) = β0 + β1(qC5) + β2(qC7) + β3(μ) + β4(log P)

Where IC50 is the concentration of the compound that inhibits a biological process by 50%, and the other terms represent coefficients (β) for the atomic net charge at specific carbon atoms (qC5, qC7), the dipole moment (μ), and the partition coefficient (log P). researchgate.net By generating such a model, researchers can predict the activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates.

Table 1: Hypothetical Molecular Descriptors for a Series of 1,10-Phenanthroline Derivatives in a QSAR Study

| Compound | log(1/IC50) | Atomic Charge (C5) | Atomic Charge (C7) | Dipole Moment (μ) | log P |

| This compound | Value | Value | Value | Value | Value |

| Derivative A | Value | Value | Value | Value | Value |

| Derivative B | Value | Value | Value | Value | Value |

| Derivative C | Value | Value | Value | Value | Value |

| Note: This table presents a hypothetical set of descriptors that would be used in a QSAR analysis. The "Value" fields would be populated with calculated data from computational chemistry software. |

Pharmacophore modeling is another powerful computational tool used in drug discovery. dovepress.combabrone.edu.in A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govnih.gov For this compound, a pharmacophore model could be generated based on its known interactions with a target protein or derived from a set of active analogs. nih.gov This model can then be used to screen large virtual libraries of compounds to identify new, structurally diverse molecules that are likely to exhibit the same biological activity. dovepress.combabrone.edu.in

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. jddtonline.info This technique is instrumental in understanding the binding mode of this compound at the atomic level. In a typical molecular docking study, the 3D structure of the target protein is obtained, and the compound is placed into the binding site. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score. jddtonline.info

Studies on related 1,10-phenanthroline derivatives have utilized molecular docking to investigate their interactions with targets like DNA gyrase. jddtonline.info For this compound, docking simulations could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues in the active site of a target enzyme. This information is crucial for structure-based drug design, allowing for the rational modification of the molecule to enhance its binding affinity and, consequently, its biological activity.

Table 2: Illustrative Molecular Docking Results for this compound and Analogs against a Hypothetical Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| This compound | -8.5 | Tyr88, Phe102, Val120 | Pi-Stacking, Hydrophobic |

| Derivative X | -9.2 | Tyr88, Arg90, Val120 | Pi-Stacking, Hydrogen Bond, Hydrophobic |

| Derivative Y | -7.8 | Phe102, Leu110 | Hydrophobic |

| Derivative Z | -9.5 | Tyr88, Arg90, Asp92 | Pi-Stacking, Hydrogen Bond, Salt Bridge |

| Note: This table provides a fictional representation of docking results to illustrate the type of data generated and its utility in SAR studies. |

By integrating these computational approaches, a comprehensive understanding of the structure-activity relationships of this compound can be achieved. QSAR provides predictive models for activity, pharmacophore modeling helps in identifying novel scaffolds, and molecular docking offers detailed insights into the mechanism of action at a molecular level. Together, these methods guide the rational design of more effective and specific therapeutic agents based on the 1,10-phenanthroline framework.

Electrochemical and Redox Properties of 4,7 Dichloro 5 Methyl 1,10 Phenanthroline and Its Metal Complexes

Cyclic Voltammetry (CV) Studies

Investigation of Oxidation and Reduction Potentials

While direct cyclic voltammetry data for the free 4,7-dichloro-5-methyl-1,10-phenanthroline ligand is not extensively detailed in the available literature, its electrochemical behavior can be inferred from studies on closely related substituted 1,10-phenanthroline (B135089) derivatives. For instance, the presence of chloro substituents at the 4 and 7 positions is known to make the phenanthroline core more electron-deficient. This generally leads to an increase in its reduction potential, making the compound easier to reduce. Conversely, the electron-donating methyl group at the 5-position would be expected to have an opposing, albeit less pronounced, effect.

Kinetic Studies of Electron Transfer Processes

The kinetics of electron transfer for substituted phenanthrolines can be evaluated by analyzing the peak separation and scan rate dependence in cyclic voltammetry experiments. For many iron(II) complexes with phenanthroline-type ligands, the redox processes are fully reversible, indicating rapid electron transfer kinetics. nih.gov The rate of electron transfer can be influenced by the solvent and the nature of the substituents on the phenanthroline ring. For the related 4,7-dichloro-1,10-phenanthrolines, the electrochemical process can be complex, involving chemical steps coupled to the electron transfers, which complicates simple kinetic analysis. nih.gov

Electrochemical Behavior of Metal-Ligand Complexes (e.g., Iron-Phenanthroline Systems)

The electrochemical properties of this compound are often studied in the form of its transition metal complexes, particularly with iron(II). The formation of a tris(phenanthroline)iron(II) complex, [Fe(phen)3]^2+, results in a species with well-defined and reversible redox behavior. The potential of the Fe(III)/Fe(II) couple is highly sensitive to the electronic effects of the substituents on the phenanthroline ligands.

Electron-withdrawing groups, such as the chloro substituents at the 4 and 7 positions, stabilize the d-orbitals of the iron center, making it more difficult to oxidize the Fe(II) to Fe(III). This results in a higher oxidation potential. Conversely, electron-donating groups like the methyl group at the 5-position increase the electron density on the iron, making it easier to oxidize and thus lowering the oxidation potential.

Comparative cyclic voltammetry data for iron(II) complexes of 4,7-dichloro-1,10-phenanthroline (B1630597) and 5-methyl-1,10-phenanthroline (B1217081) clearly illustrate these effects. The [Fe(4,7-Cl-phen)3]^2+ complex shows a significantly higher oxidation potential compared to the complex with the unsubstituted phenanthroline, while [Fe(5-Me-phen)3]^2+ exhibits a slightly lower potential.

| Complex | E½ (V vs. Fc/Fc+) for Fe(III)/Fe(II) | ΔEp (mV) |

|---|---|---|

| Fe(5-methyl-1,10-phenanthroline)32 | 0.69 | 80 |

| Fe(4,7-dichloro-1,10-phenanthroline)32 | 0.89 | 80 |

Based on this data, it can be predicted that an iron(II) complex with this compound would exhibit an Fe(III)/Fe(II) redox potential that is elevated by the dominant electron-withdrawing effect of the two chloro groups, but slightly moderated by the electron-donating methyl group.

Controlled Potential Electrolysis and Spectroelectrochemistry

To gain deeper insight into the redox processes and identify the species formed upon electron transfer, controlled potential electrolysis and spectroelectrochemical techniques are employed.

In-situ UV-Vis and IR Spectroelectrochemistry for Redox Species Characterization

In-situ spectroelectrochemistry allows for the monitoring of changes in the electronic absorption (UV-Vis) or vibrational (IR) spectra of a molecule as its oxidation state is changed electrochemically. This is particularly valuable for studying transient or unstable redox species. For phenanthroline derivatives, UV-Vis spectroelectrochemistry can track the formation and disappearance of radical anions or cations, which often exhibit new, characteristic absorption bands. nih.gov

IR spectroelectrochemistry is a powerful tool for elucidating the reduction mechanism of chloro-substituted 1,10-phenanthrolines. By monitoring changes in the vibrational frequencies of the molecule during electrolysis, it is possible to identify structural changes, such as the cleavage of a carbon-chlorine bond following an electron transfer.

Influence of 4,7-Dichloro and 5-Methyl Substituents on Redox Potentials

The electronic character of the substituents on the 1,10-phenanthroline ring has a profound and predictable influence on the redox potentials of both the free ligand and its metal complexes.

4,7-Dichloro Substituents : The two chlorine atoms are strongly electron-withdrawing through the inductive effect. This withdrawal of electron density from the aromatic system makes the ligand a better π-acceptor. As a result, when complexed to a metal center like iron(II), they stabilize the lower oxidation state, making the complex more difficult to oxidize. This leads to a significant anodic shift (increase) in the Fe(III)/Fe(II) redox potential. nih.gov For the free ligand, these substituents make reduction easier (a cathodic shift in the reduction potential). nih.gov

5-Methyl Substituent : The methyl group is an electron-donating group. It increases the electron density on the phenanthroline ring system. When complexed with iron(II), this leads to a destabilization of the d-orbitals, making the complex easier to oxidize and thus causing a slight cathodic shift (decrease) in the Fe(III)/Fe(II) redox potential. nih.gov

Correlation of Redox Behavior with Frontier Orbital Energies

The redox properties of phenanthroline compounds are intrinsically linked to the energies of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the oxidation potential (the ease of removing an electron), while the LUMO energy corresponds to the reduction potential (the ease of accepting an electron).